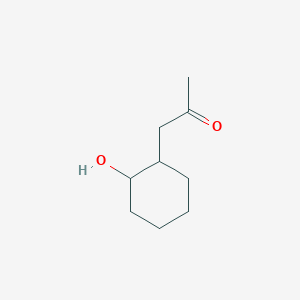
1-(2-Hydroxycyclohexyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxycyclohexyl)propan-2-one is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxycyclohexyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with a suitable alkylating agent in the presence of a base. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process parameters are optimized to achieve efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxycyclohexyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1-(2-Hydroxycyclohexyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxycyclohexyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonyl group can participate in nucleophilic addition reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Cyclohexanol: Similar structure but lacks the propanone moiety.
Cyclohexanone: Similar structure but lacks the hydroxyl group.
2-Hydroxycyclohexanone: Similar structure but differs in the position of the hydroxyl group.
Uniqueness: 1-(2-Hydroxycyclohexyl)propan-2-one is unique due to the presence of both a hydroxyl group and a propanone moiety on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
61154-44-7 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(2-hydroxycyclohexyl)propan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(10)6-8-4-2-3-5-9(8)11/h8-9,11H,2-6H2,1H3 |
InChI Key |
HWYWDRHBYYKTBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


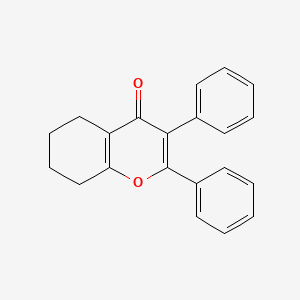
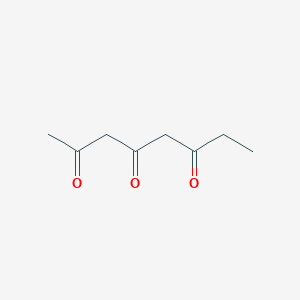
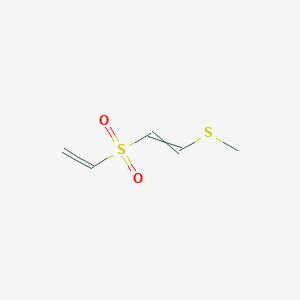

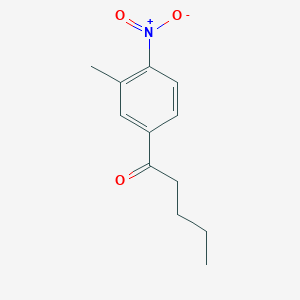
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
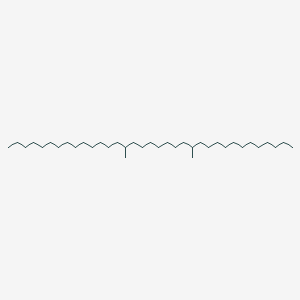
![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)
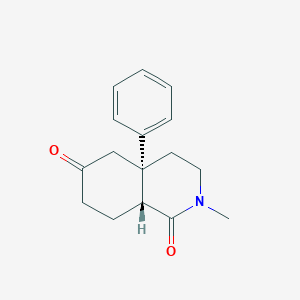


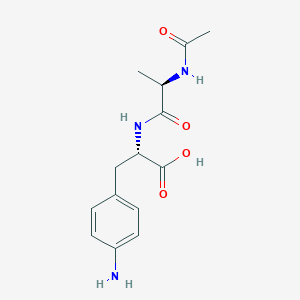
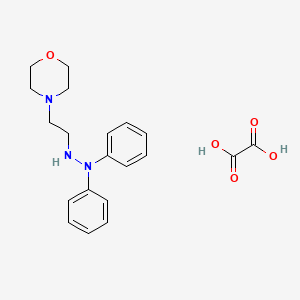
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
